molecular formula C6H5N3O4 B14499987 4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol CAS No. 63097-29-0

4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol

Cat. No.: B14499987
CAS No.: 63097-29-0
M. Wt: 183.12 g/mol
InChI Key: OGDKGLVCELNJBK-UHFFFAOYSA-N
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Description

4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol is a chemical compound with a unique structure that includes both nitro and nitroso functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions typically involve specific temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation of the nitroso group can produce nitro compounds .

Scientific Research Applications

4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular pathways. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitropyridine N-oxide
  • 4-Nitro-2,3-lutidine N-oxide
  • 2-Piperidin-4-yl-1H-benzimidazole

Uniqueness

4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol is unique due to the presence of both nitro and nitroso groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

63097-29-0

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

1-hydroxy-4-nitro-2-(nitrosomethylidene)pyridine

InChI

InChI=1S/C6H5N3O4/c10-7-4-6-3-5(9(12)13)1-2-8(6)11/h1-4,11H

InChI Key

OGDKGLVCELNJBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=CN=O)C=C1[N+](=O)[O-])O

Origin of Product

United States

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